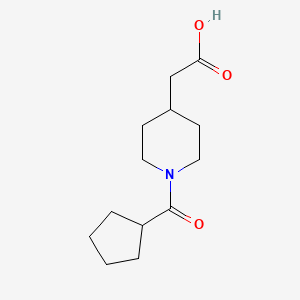
Ácido 2-(1-(ciclopentanocarbonil)piperidin-4-il)acético
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a new series of benzohomoadamantane-based amides were synthesized, fully characterized, and evaluated as sEHI . Another study discussed the synthesis of various piperidine derivatives through intra- and intermolecular reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, “2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid” has an empirical formula of C18H25NO4 and a molecular weight of 319.40 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid” is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid” is a powder with a quality level of 100 and an assay of ≥95%. It is stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
He realizado búsquedas sobre las aplicaciones de investigación científica del “Ácido 2-(1-(ciclopentanocarbonil)piperidin-4-il)acético”, pero la información disponible es limitada. El compuesto se menciona en el contexto de pruebas farmacéuticas y como un estándar de referencia para resultados precisos . Desafortunadamente, la información detallada sobre seis a ocho aplicaciones únicas en diferentes campos no está disponible fácilmente en los resultados de la búsqueda.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the research of similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Additionally, the development of new series of compounds for targeted protein degradation is a promising area of research .
Propiedades
IUPAC Name |
2-[1-(cyclopentanecarbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(16)9-10-5-7-14(8-6-10)13(17)11-3-1-2-4-11/h10-11H,1-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWBOWUXLGXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


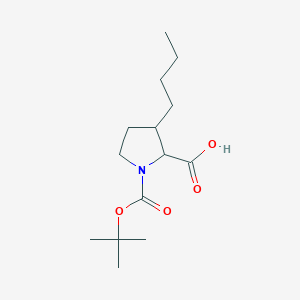
![1-[(propylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469915.png)
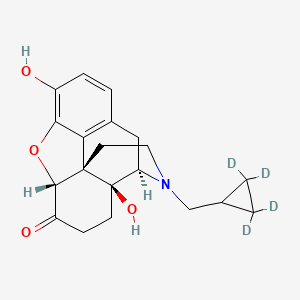

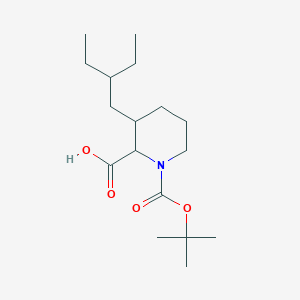


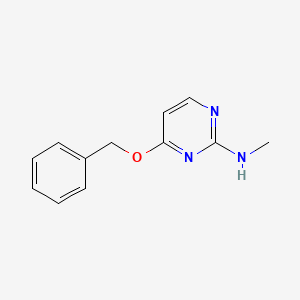
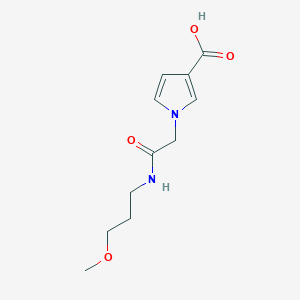



![2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469931.png)
![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)
